molecular formula C24H24N4O2 B2714957 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide CAS No. 1251552-54-1

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide

カタログ番号: B2714957
CAS番号: 1251552-54-1
分子量: 400.482
InChIキー: YKOLKVCLYLUJCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic structure combining pyrrole and pyrimidine rings. The molecule features a 3-ethyl substituent on the pyrrolidine ring, a 4-oxo group, and a 7-phenyl moiety. The acetamide side chain is substituted at the 5-position with an N-(3-ethylphenyl) group.

特性

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-3-17-9-8-12-19(13-17)26-21(29)15-28-14-20(18-10-6-5-7-11-18)22-23(28)24(30)27(4-2)16-25-22/h5-14,16H,3-4,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOLKVCLYLUJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethyl, phenyl, and acetamide groups. Common reagents used in these reactions include ethylamine, phenylacetic acid, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

化学反応の分析

Types of Reactions

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

科学的研究の応用

Biological Activities

Research indicates that compounds with similar structures exhibit promising results in various preclinical models for diseases such as cancer and autoimmune disorders. The biological activity of this compound primarily stems from its interaction with molecular targets like enzymes and receptors.

Anticancer Activity

Preliminary studies suggest that 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
  • A549 Lung Cancer Model : Animal studies showed that administration of the compound led to a notable decrease in tumor size compared to control groups. Histopathological examination revealed reduced proliferation markers in treated tumors.

作用機序

The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.

類似化合物との比較

Pyrrolo[3,2-d]pyrimidine Derivatives

  • Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Shares the pyrrolo[3,2-d]pyrimidine core but differs in substituents: a 7-carboxylate ester replaces the acetamide group. The dipentylamino and 4-chlorophenyl groups enhance lipophilicity compared to the 3-ethylphenyl acetamide in the target compound. X-ray crystallography data (R factor = 0.054) confirm planar geometry, suggesting similar conformational rigidity .

Thieno-Pyrimidine Analogs

  • N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (): Replaces the pyrrolo ring with a pyrido-thieno system, introducing sulfur into the core. Exhibits a lower melting point (143–145°C) compared to typical pyrrolo-pyrimidines, likely due to reduced aromaticity. IR spectra show dual carbonyl peaks at 1,730 and 1,690 cm⁻¹, contrasting with the single 4-oxo group in the target compound .

Substituent Effects on Bioactivity and Physicochemical Properties

Acetamide Side Chains

  • 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (): Demonstrates that electron-withdrawing groups (e.g., cyano) on the acetamide reduce solubility compared to alkyl-substituted analogs like the target compound.

Aromatic and Heterocyclic Modifications

  • (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...carboxamide (): Incorporates trifluoromethyl and morpholine groups, enhancing metabolic stability. The target compound’s 3-ethylphenyl group may offer similar steric bulk but lacks fluorinated motifs .

生物活性

The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide is a member of the pyrrolopyrimidine family, known for their diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of an acetamide group and ethyl substituents enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC22_{22}H24_{24}N4_{4}O2_{2}
Molecular Weight364.45 g/mol
StructureStructure

The biological activity of this compound primarily arises from its ability to interact with various molecular targets such as enzymes and receptors. Research indicates that similar compounds can modulate biological pathways through binding interactions that affect enzyme activity and receptor signaling.

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolopyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have shown micromolar to nanomolar GI50_{50} values in cancer cell lines, indicating potent cytotoxicity .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression. For example, studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives can inhibit tubulin polymerization and interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .

Case Studies

Several case studies have highlighted the compound's potential:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on A549 lung cancer cells. The findings revealed that certain derivatives significantly reduced cell viability through mechanisms involving autophagy and apoptosis .
  • Inhibition of Kinases : Another study focused on the kinase inhibitory activity of pyrrolopyrimidine compounds, demonstrating their ability to inhibit specific kinases involved in cancer progression. These compounds showed promise in overcoming resistance to traditional chemotherapeutic agents like vincristine .

Synthesis

The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolo Core : The initial step involves synthesizing the pyrrolo[3,2-d]pyrimidine nucleus through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve introducing ethyl and phenyl groups via electrophilic substitution or coupling reactions.
  • Purification : Advanced purification techniques such as chromatography are employed to isolate the final product with high purity .

Potential Applications

Given its biological activity, 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide has potential applications in:

  • Cancer Therapy : Due to its cytotoxic effects against various cancer cell lines.
  • Drug Development : As a lead compound for developing new therapeutics targeting specific kinases or pathways involved in tumorigenesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-ethylphenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic chemistry. A common approach involves:

Cyclocondensation : Reacting substituted pyrimidine precursors (e.g., 3-ethyl-4-oxo-pyrrolo-pyrimidine derivatives) with phenyl-containing intermediates under reflux conditions in aprotic solvents like DMF or THF.

Acetamide Coupling : Introducing the N-(3-ethylphenyl)acetamide moiety via nucleophilic acyl substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

  • Key Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z ~450–470) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., C–N bond lengths ~1.34–1.38 Å, confirming pyrrolo-pyrimidine core geometry). Pair with FT-IR to verify carbonyl stretches (~1680–1720 cm1^{-1}) and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :

Cross-Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09 with B3LYP/6-31G* basis set).

Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation of 3-ethylphenyl groups) via variable-temperature NMR to explain split signals.

Mass Fragmentation Patterns : Analyze ESI-MS/MS fragmentation pathways to distinguish between isomeric byproducts .

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd(OAc)2_2).
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization of pyrimidine intermediates).
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and adjust conditions dynamically .

Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding affinity?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or GPCRs). Parameterize force fields for accurate ligand-protein binding energy calculations.

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation (LOO-CV).

MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess conformational stability and ligand-receptor residence times .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation at the pyrrolo-pyrimidine core). Compare with in vitro microsomal stability assays.
  • Pharmacokinetic Modeling : Apply compartmental models (e.g., non-linear mixed-effects modeling) to correlate plasma concentration-time profiles with efficacy.
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14C^{14}C-acetamide) and quantify biodistribution via autoradiography or PET imaging .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。